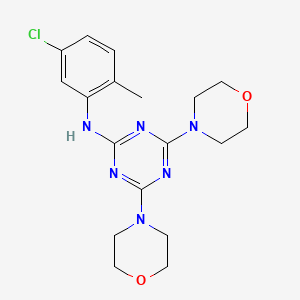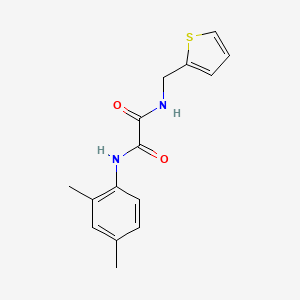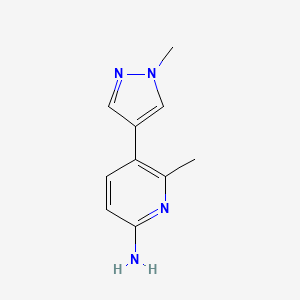
6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole-bearing compounds typically involves a multi-step procedure . For instance, the synthesis of a related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was achieved via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as pyrazoles and pyridines, are crucial in developing pharmaceuticals and studying their biological effects. For instance, pyrazolo[3,4-d]pyrimidines have shown a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. These compounds' structure-activity relationships (SAR) have been a focus of medicinal chemistry, leading to many lead compounds for various disease targets (Chauhan & Kumar, 2013).
Catalysis and Organic Synthesis
In organic synthesis, heterocyclic compounds serve as intermediates and catalysts. Pyrazole and pyridine derivatives have been used to develop new synthetic methodologies and catalysis. For example, pyrazoline derivatives have been investigated for their anticancer activity, showcasing the significance of heterocyclic chemistry in developing therapeutic agents (Ray et al., 2022).
Drug Development and Biological Studies
Pyrazolo[3,4-b]pyridine, a related scaffold, has been highlighted for its versatility in interacting with kinases, making it a key element in designing kinase inhibitors. This scaffold's ability to bind to multiple kinase targets underscores its potential in drug development, particularly for treating various cancers and other diseases (Wenglowsky, 2013).
Food Safety and Toxicology
While not directly related to "6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine," studies on heterocyclic aromatic amines (HAAs) formed during food processing highlight the importance of understanding the toxicological aspects of related compounds. HAAs are generated in meat products during cooking and have been associated with an increased risk of cancer. Research on HAAs contributes to food safety by identifying hazardous compounds and finding ways to minimize their formation (Chen et al., 2020).
作用機序
Target of Action
Similar compounds have been found to inhibit various targets such as the kinase p70s6kβ and the glucose transporter GLUT1 . These targets play crucial roles in cellular processes such as protein synthesis and glucose transport, respectively.
Mode of Action
Similar compounds have been found to inhibit their targets by binding to them and preventing their normal function . This can result in changes in cellular processes such as protein synthesis and glucose transport.
Biochemical Pathways
For instance, inhibition of kinase p70S6Kβ can affect protein synthesis, while inhibition of GLUT1 can affect glucose transport and metabolism .
Result of Action
Inhibition of targets such as kinase p70s6kβ and the glucose transporter glut1 can lead to changes in cellular processes such as protein synthesis and glucose transport .
生化学分析
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the pyrazole derivative and the biomolecules it interacts with .
Cellular Effects
Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other pyrazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
6-methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-9(3-4-10(11)13-7)8-5-12-14(2)6-8/h3-6H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOLJIVFBCXFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2933047.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2933050.png)
![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)
![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)
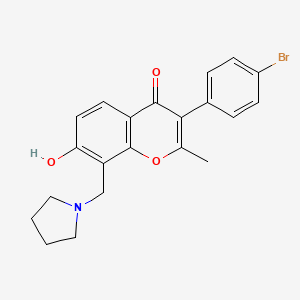
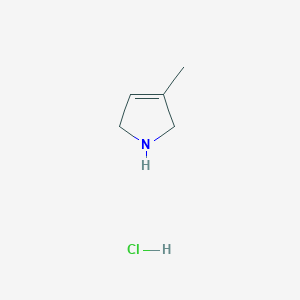
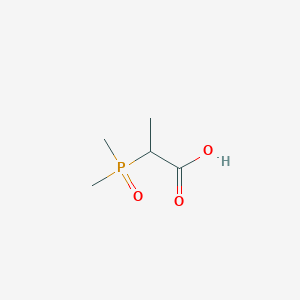
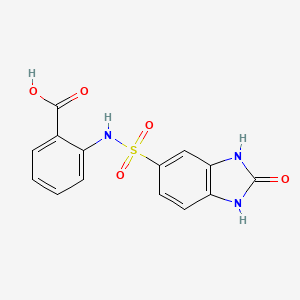
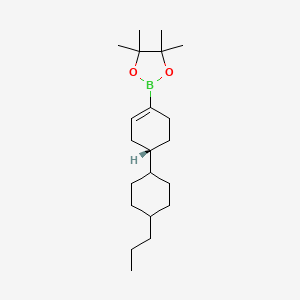
![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933067.png)
![2-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2933068.png)
